2,5-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide is a synthetic organic compound that features a furan ring substituted with dimethyl groups and a carboxamide group linked to a phenylisoxazole moiety
Mechanism of Action
Target of Action
It’s worth noting that both indole and isoxazole derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that 2,5-dimethyl-n-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide likely interacts with its targets to induce changes that result in its biological activities .
Biochemical Pathways
Given the broad spectrum of biological activities associated with similar compounds, it’s likely that multiple pathways are affected .
Result of Action
The wide range of biological activities associated with similar compounds suggests that the effects could be diverse and depend on the specific target and biological context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Synthesis of Phenylisoxazole: The phenylisoxazole moiety is synthesized through the reaction of phenylhydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization.
Coupling Reaction: The final step involves coupling the furan ring with the phenylisoxazole moiety through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylisoxazole moiety can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenylisoxazole moiety.
Scientific Research Applications
2,5-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylfuran: A simpler compound with a furan ring substituted with dimethyl groups.
Phenylisoxazole: A compound with a phenyl group attached to an isoxazole ring.
N-phenylfuran-3-carboxamide: A compound with a furan ring linked to a phenyl group through a carboxamide bond.
Uniqueness
2,5-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
2,5-dimethyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-8-15(12(2)21-11)17(20)18-10-14-9-16(22-19-14)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQGTNHJLMFGSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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